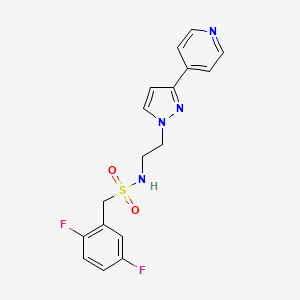

1-(2,5-difluorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2,5-difluorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H16F2N4O2S and its molecular weight is 378.4. The purity is usually 95%.

BenchChem offers high-quality 1-(2,5-difluorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-difluorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular and Supramolecular Structures

The molecular and supramolecular structures of related sulfonamide derivatives have been studied, revealing specific hydrogen bonding and intermolecular interactions. These compounds display different molecular conformations and intermolecular π-π stacking, which are crucial for their structural and functional properties (Jacobs, Chan, & O'Connor, 2013).

Catalytic Applications

Derivatives of N-(2-(pyridin-2-yl)ethyl)benzenesulfonamide, closely related to the chemical , have been used as ligands in catalytic processes. These ligands have demonstrated efficiency in the transfer hydrogenation of various ketones, showcasing their potential in catalysis (Ruff, Kirby, Chan, & O'Connor, 2016).

Biological Activity in Organometallic Chemistry

Pyridyl functionalized bis(pyrazol-1-yl)methanes, similar in structure to the subject chemical, have been synthesized and shown to have cytotoxic activity against Hela cells in vitro. This suggests potential applications in medicinal chemistry and drug design (Li, Song, Dai, & Tang, 2010).

Electrooptic Film Fabrication

Research into pyrrole-pyridine-based dibranched chromophores, related to the compound , has revealed their significance in the fabrication of electrooptic films. These studies focus on the molecular architecture's influence on film microstructure and nonlinear optical response (Facchetti et al., 2006).

Stereochemical Applications

Studies on stereospecific substitutions of 1-(pyridinyl)ethyl methanesulfonates, which are structurally related, have been conducted. These reactions have applications in the synthesis of optically pure compounds and ligands, important in stereochemistry and pharmaceutical synthesis (Uenishi, Hamada, Aburatani, Matsui, Yonemitsu, & Tsukube, 2004).

Mechanism of Action

Mode of Action

It’s known that the compound forms a stable octahedral structure through coordination bonds between the central iridium (iii) ion and two 2-(2,4-difluorophenyl)-5-trifluoromethylpyridine ligands, as well as two 2-2’-bipyridyl ligands .

Biochemical Pathways

The compound’s unique luminescent properties, conferred by the introduction of the iridium (iii) ion, suggest potential applications in the field of organic electroluminescence .

Result of Action

The compound’s unique luminescent properties and good redox properties and photoelectric conversion efficiency suggest potential applications in various fields. It can serve as an efficient luminescent material for the preparation of high-performance OLED displays . Its unique photoelectric conversion efficiency makes it a potential solar cell material . Additionally, it can also serve as a fluorescent probe, photocatalyst, etc .

properties

IUPAC Name |

1-(2,5-difluorophenyl)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N4O2S/c18-15-1-2-16(19)14(11-15)12-26(24,25)21-8-10-23-9-5-17(22-23)13-3-6-20-7-4-13/h1-7,9,11,21H,8,10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGQJHOHTFYZRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CS(=O)(=O)NCCN2C=CC(=N2)C3=CC=NC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2835811.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2835824.png)

![Methyl 2-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3-nitrobenzenecarboxylate](/img/structure/B2835825.png)

![[2-[[(2R,6S)-2,6-Dimethylmorpholin-4-yl]methyl]phenyl]methanamine;dihydrochloride](/img/structure/B2835834.png)